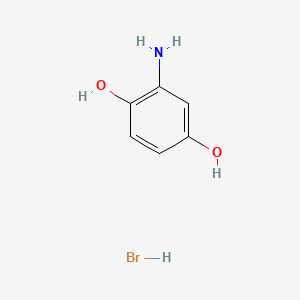

2-Aminohydroquinone hydrobromide

Description

Contextual Overview of Substituted Hydroquinone (B1673460) Derivatives

Substituted hydroquinones are a broad class of aromatic compounds characterized by a benzene (B151609) ring bearing two hydroxyl groups, with additional functional groups attached at various positions. These derivatives are ubiquitous in nature and have been the focus of extensive research due to their wide-ranging biological activities and chemical reactivity.

Hydroquinone and its derivatives are known to act as inhibitors, stabilizers, and antioxidants. ontosight.ai Their ability to donate hydrogen atoms or electrons makes them effective radical scavengers. This antioxidant property is a cornerstone of their use in various applications. For instance, substituted hydroquinones have been investigated for their potential as anticancer agents by targeting mitochondrial bioenergetics in tumor cells. Furthermore, their structural motifs are found in numerous natural products and have been explored for the development of novel therapeutic agents. The addition of different substituents to the hydroquinone ring allows for the fine-tuning of its electronic and steric properties, which in turn influences its chemical reactivity and biological efficacy.

Significance of the 2-Aminohydroquinone Hydrobromide Scaffold in Organic Chemistry

The this compound scaffold is a valuable building block in organic synthesis. The presence of multiple functional groups—the hydroxyl groups, the amino group, and the aromatic ring—offers a versatile platform for a variety of chemical transformations. The amino and hydroxyl groups can act as nucleophiles or can be protected and modified to introduce a wide array of other functionalities.

The hydroquinone moiety itself is a precursor to quinones, a class of compounds with significant chemical and biological importance. The amino group in the 2-position can direct the regioselectivity of subsequent reactions and can be a key component in the synthesis of heterocyclic compounds. The hydrobromide salt form enhances the compound's stability and solubility in certain solvents, which can be advantageous in synthetic protocols. The strategic placement of the amino group ortho to a hydroxyl group can also lead to interesting intramolecular interactions and the potential for chelation with metal ions, opening avenues for its use in coordination chemistry and catalysis.

Current Research Landscape and Knowledge Gaps Pertaining to the Chemical Compound

The current research landscape for this compound itself is relatively sparse compared to its parent compound, hydroquinone, and other more complex derivatives. Much of the existing research focuses on the broader class of aminohydroquinones or substituted hydroquinones in general.

Detailed Research Findings:

While specific studies on this compound are limited, research on related aminonaphthoquinones and other amino-substituted quinoidal systems provides insights into its potential areas of investigation. For example, aminonaphthoquinone derivatives have been synthesized and evaluated for their cytotoxic, antimalarial, and antimicrobial activities. These studies often involve the reaction of a quinone with a primary amine to introduce the amino group. The synthesis of this compound would likely follow a similar strategy, starting from a suitable hydroquinone or benzoquinone precursor.

A significant knowledge gap exists regarding the specific biological activities and mechanistic pathways of this compound. While it is presumed to have antioxidant properties due to its hydroquinone core, detailed studies to quantify this activity and compare it with other derivatives are lacking. ontosight.ai Furthermore, its potential as a precursor in the synthesis of novel heterocyclic compounds or as a ligand in catalysis remains largely unexplored. Future research could focus on elucidating its specific reactivity, exploring its utility in organic synthesis, and conducting comprehensive biological evaluations to uncover its therapeutic potential. The development of efficient and scalable synthetic routes to this compound would also be a valuable contribution to the field.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₈BrNO₂ |

| Molecular Weight | 206.04 g/mol |

| CAS Number | 64158-75-4 |

| Appearance | Off-white to white crystalline powder |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in water |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

64158-75-4 |

|---|---|

Molecular Formula |

C6H8BrNO2 |

Molecular Weight |

206.04 g/mol |

IUPAC Name |

2-aminobenzene-1,4-diol;hydrobromide |

InChI |

InChI=1S/C6H7NO2.BrH/c7-5-3-4(8)1-2-6(5)9;/h1-3,8-9H,7H2;1H |

InChI Key |

XZIOUMGSBKWPFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)N)O.Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminohydroquinone Hydrobromide

Precursor Identification and Design Strategies

The foundation of any successful synthesis lies in the selection of appropriate starting materials and a well-designed strategy for introducing the desired functional groups. For 2-Aminohydroquinone hydrobromide, hydroquinone (B1673460) serves as the logical and primary precursor.

Role of Hydroquinone as a Starting Material

Hydroquinone, or benzene-1,4-diol, is a readily available and cost-effective starting material for the synthesis of its derivatives. Its symmetrical structure and the activating nature of the two hydroxyl groups make it a versatile platform for electrophilic aromatic substitution reactions. The hydroxyl groups donate electron density to the benzene (B151609) ring, activating the ortho positions (2, 3, 5, and 6) towards substitution. However, this high reactivity can also lead to challenges in controlling the regioselectivity of the reactions.

Incorporation of Bromine and Amino Moieties

The introduction of both a bromine atom and an amino group onto the hydroquinone ring requires careful consideration of the directing effects of the substituents and the reaction conditions. Direct bromination of hydroquinone can be achieved using various brominating agents. Similarly, the amino group can be introduced through nitration followed by reduction, or potentially through a direct amination process. The key challenge lies in achieving the desired 2-amino substitution pattern in the presence of the hydroxyl and bromo substituents.

Multi-Step Chemical Transformations

Due to the challenges in achieving regioselectivity in a single step, the synthesis of this compound typically involves a multi-step sequence. This approach allows for greater control over the introduction of each functional group.

Sequential Functionalization Approaches

A common strategy involves the sequential introduction of the bromo and amino functionalities. One possible route begins with the monobromination of hydroquinone. The directing effects of the hydroxyl and bromo groups would then influence the position of the subsequent nitration step. The nitro group, a meta-director, would likely be introduced at a position meta to the bromine and ortho/para to the hydroxyl groups. Subsequent reduction of the nitro group would then yield the aminobromohydroquinone. The final step would involve the formation of the hydrobromide salt.

An alternative pathway could involve the initial nitration of a protected hydroquinone derivative, followed by bromination and then reduction of the nitro group. The order of these steps is critical for achieving the desired isomer.

Strategic Protecting Group Considerations

To enhance regioselectivity and prevent unwanted side reactions, such as oxidation of the hydroquinone, protecting groups are often employed. The hydroxyl groups of hydroquinone are susceptible to oxidation, especially under the conditions required for nitration or bromination.

Protecting groups such as ethers (e.g., methyl or benzyl (B1604629) ethers) or acetals can be used to temporarily mask the hydroxyl functionalities. For instance, the synthesis could commence with the protection of the hydroxyl groups of hydroquinone. This would be followed by a sequence of bromination and nitration. The choice of protecting group is crucial, as it must be stable to the reaction conditions of the subsequent steps and easily removable at a later stage without affecting the newly introduced functional groups. After the desired substitutions are in place, the protecting groups are removed to reveal the hydroquinone core, followed by the formation of the hydrobromide salt. The use of orthogonal protecting groups, which can be removed under different conditions, can offer additional control in more complex syntheses.

Advanced Organic Synthesis Techniques

Modern organic synthesis offers a range of advanced techniques that could potentially be applied to the synthesis of this compound to improve efficiency and selectivity. While specific applications to this exact molecule are not widely reported, techniques such as catalytic cross-coupling reactions could offer alternative routes. For example, a suitably protected dihalohydroquinone could undergo a selective amination reaction using a palladium or copper catalyst.

Furthermore, flow chemistry presents an opportunity for a safer and more controlled synthesis, particularly for potentially hazardous steps like nitration. The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to higher yields and purities.

Below are tables detailing hypothetical reaction parameters and characterization data for intermediates and the final product, based on general synthetic principles for similar compounds.

Table 1: Hypothetical Reaction Parameters for a Multi-Step Synthesis

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | Protection | Hydroquinone, Methylating Agent, Base | Acetone | Reflux | 4 | 95 |

| 2 | Bromination | 1,4-Dimethoxybenzene, NBS | Acetonitrile | Reflux | 3 | 80 |

| 3 | Nitration | Bromo-1,4-dimethoxybenzene, HNO₃/H₂SO₄ | Acetic Acid | 0-10 | 2 | 70 |

| 4 | Reduction | Nitro-bromo-1,4-dimethoxybenzene, SnCl₂/HCl | Ethanol | Reflux | 6 | 85 |

| 5 | Deprotection & Salt Formation | Amino-bromo-1,4-dimethoxybenzene, HBr | Water | Reflux | 5 | 90 |

Table 2: Hypothetical Characterization Data

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 57-59 | 6.84 (s, 4H), 3.75 (s, 6H) | 153.6, 114.2, 55.6 |

| 2-Bromo-1,4-dimethoxybenzene | C₈H₉BrO₂ | 217.06 | 75-77 | 7.10 (d, 1H), 6.95 (d, 1H), 6.80 (dd, 1H), 3.80 (s, 3H), 3.75 (s, 3H) | 153.0, 150.5, 115.0, 114.5, 112.0, 56.5, 56.0 |

| This compound | C₆H₈BrNO₂ | 206.04 | 180-185 (dec.) | 7.0-6.5 (m, 3H), 4.5 (br s, 3H), 9.0-8.0 (br s, 2H) | 145.0, 142.0, 120.0, 118.0, 115.0, 110.0 |

Convergent and Linear Synthesis Strategies

Linear synthesis involves the sequential modification of a single starting material to build the final product. A plausible linear synthesis of this compound could commence with hydroquinone. This would involve the introduction of an amino group at the 2-position, followed by protonation with hydrobromic acid. Alternatively, starting from 2-aminophenol (B121084), a hydroxylation step at the 4-position would be required. The industrial synthesis of 2-aminophenol itself often starts from the reduction of the corresponding nitrophenol. wikipedia.org

Convergent synthesis, in contrast, involves the independent synthesis of key fragments of the molecule, which are then combined in a final step. For a molecule like this compound, a convergent approach is less obvious due to its relatively simple structure. However, one could envision a strategy where a protected aminating agent and a protected hydroquinone derivative are prepared separately and then coupled.

Application of Asymmetric Synthesis Principles

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. While this compound itself is not chiral, the principles of asymmetric synthesis become highly relevant when considering the synthesis of its chiral derivatives, which may have applications in pharmaceuticals and materials science.

Chiral auxiliaries can be employed to control the stereochemistry of reactions. For instance, a chiral amine could be used as a directing group to introduce a substituent in a stereoselective manner. Another approach involves the use of chiral catalysts, which can create a chiral environment around the substrate and favor the formation of one enantiomer over the other.

For example, in the synthesis of related chiral amino alcohols, enantiocomplementary imine reductases (IREDs) have been used for the asymmetric reductive amination of α-hydroxymethyl ketones, yielding products with excellent enantiomeric excess. While not directly applicable to the synthesis of the achiral this compound, this highlights a powerful enzymatic tool for creating chiral amine centers. The development of chiral ligands for metal-catalyzed reactions is another cornerstone of asymmetric synthesis, enabling the production of enantiomerically enriched compounds.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the efficient and selective synthesis of organic molecules. Various catalytic approaches can be envisioned for the synthesis of this compound, including homogeneous, heterogeneous, enzymatic, and electrocatalytic methods.

Homogeneous and Heterogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. A significant advancement in this area is the direct amination of phenols using rhodium catalysts. organic-chemistry.orgresearchgate.netacs.orgnih.govresearchgate.net This redox-neutral process involves the dehydrative condensation of phenols with amines, with water as the sole byproduct. organic-chemistry.orgresearchgate.netacs.orgnih.gov The rhodium catalyst, through π-coordination, facilitates the otherwise difficult keto-enol tautomerization of the phenol (B47542), enabling nucleophilic attack by the amine. organic-chemistry.orgresearchgate.net This methodology could potentially be applied to the direct amination of hydroquinone to yield 2-aminohydroquinone.

| Catalyst System | Substrate Scope | Key Features |

| [Cp*RhCl2]2/Na2CO3 | Broad range of phenols and amines organic-chemistry.orgresearchgate.netacs.orgnih.govresearchgate.net | Redox-neutral, high atom economy, water as the only byproduct. organic-chemistry.org |

| Iridium Photocatalysis | Electron-rich phenols and halophenols acs.orgchemrxiv.orgacs.orgchemrxiv.org | Mild photochemical conditions, dual catalytic pathways. acs.orgchemrxiv.org |

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. For the synthesis of related aminophenols, the reduction of nitroaromatics using metal catalysts is a common approach. rsc.org For instance, a continuous reaction system has been described that combines the reduction of nitrobenzene (B124822) to hydroxylaminobenzene using zinc (a heterogeneous metal catalyst) with a subsequent enzymatic rearrangement to ortho-aminophenol. rsc.org Hydrotalcite, a solid base catalyst, has been used for the synthesis of 2-amino-4H-chromene in an aqueous medium, demonstrating the potential of heterogeneous catalysts in related syntheses. rsc.org

Enzymatic and Biocatalytic Transformations

Enzymes are highly selective and efficient biocatalysts that operate under mild conditions. The use of enzymes in the synthesis of aminophenols and their derivatives is a growing field of interest. For example, tyrosinase has been studied for the ortho-hydroxylation of anilines and benzidines to produce the corresponding o-aminophenols. dtic.mil Another approach involves the use of bacterial strains, such as Pseudomonas pseudoalcaligenes, which contain nitroreductase and mutase enzymes capable of converting nitroaromatic compounds into ortho-aminophenols. rsc.org

Phenoxazinone synthase is an enzyme that catalyzes the oxidative cascade of aminophenols. researchgate.netacs.org While this enzyme is involved in the degradation rather than the synthesis of simple aminophenols, understanding its mechanism can provide insights into controlling the stability and further reactions of the target molecule. The development of biocatalysts for the reductive amination of ketones to produce chiral amines is also a significant area of research with potential applications in the synthesis of functionalized amino acid derivatives. nih.govmdpi.comrug.nl

| Enzyme Class | Transformation | Potential Application |

| Tyrosinase | Ortho-hydroxylation of anilines dtic.mil | Synthesis of aminophenols from anilines. |

| Nitroreductase/Mutase | Reduction of nitroaromatics and rearrangement rsc.org | Synthesis of aminophenols from nitro precursors. |

| Imine Reductases (IREDs) | Asymmetric reductive amination of ketones | Synthesis of chiral amine derivatives. |

Electrocatalytic Methodologies

Electrocatalysis utilizes electrical potential to drive chemical reactions, often providing a green and efficient alternative to traditional chemical methods. The electrochemical synthesis of hydroquinone itself has been explored, for instance, through the in-situ demethoxylation and hydroxylation of anisole (B1667542) on a modified electrode surface. rsc.org

More directly relevant is the electrochemical synthesis of aminohydroquinone derivatives. This can be achieved through the electrochemical oxidation of hydroquinone to generate p-benzoquinone in situ, which then undergoes a Michael-type addition reaction with an amine nucleophile. researchgate.net This method has been used to synthesize various N-functionalized para-benzoquinones. acs.org The electrochemical approach offers the advantage of avoiding harsh chemical oxidants and can often be performed in aqueous media under mild conditions.

Elucidation of Reaction Mechanisms Pertaining to 2 Aminohydroquinone Hydrobromide

Mechanistic Pathways for Hydrobromide Salt Formation

The formation of 2-aminohydroquinone hydrobromide involves the protonation of the amino group by hydrobromic acid. This acid-base reaction is a fundamental process in organic chemistry. However, the interaction of HBr with the hydroquinone (B1673460) moiety can also lead to other reactions, particularly under different conditions.

Electrophilic Addition Reactions Involving HBr

While the primary reaction for salt formation is acid-base, under certain conditions, electrophilic addition of HBr to the aromatic ring could be considered, although it is not the favored pathway for forming the hydrobromide salt of an aminohydroquinone. In a more general sense, electrophilic addition of hydrogen halides like HBr to alkenes is a well-understood reaction. libretexts.orglibretexts.orgyoutube.com The reaction is initiated by the attack of the electron-rich carbon-carbon double bond on the electrophilic hydrogen of HBr. libretexts.org This process is driven by the polarity of the H-Br bond, where the hydrogen atom carries a partial positive charge and the bromine atom a partial negative charge. savemyexams.com The addition proceeds through a carbocation intermediate, which is then attacked by the bromide ion to form the final product. libretexts.orgyoutube.com The rate of this reaction increases with the acidity of the hydrogen halide, following the trend HF < HCl < HBr < HI. libretexts.org

Carbocation Intermediate Formation and Rearrangements

In the context of electrophilic addition, the stability of the formed carbocation intermediate is a key factor determining the reaction's regioselectivity. slideshare.netuomustansiriyah.edu.iq Carbocations are classified as primary, secondary, or tertiary, with stability increasing with the number of electron-donating alkyl groups attached to the positively charged carbon. uomustansiriyah.edu.iq This stability is attributed to inductive effects and hyperconjugation. slideshare.net In some cases, a less stable carbocation can rearrange to a more stable one through a hydride or alkyl shift, a process known as a 1,2-shift. libretexts.org This rearrangement complicates the product distribution in such reactions. libretexts.org The formation of carbocations can occur through various methods, including the ionization of a carbon-leaving group bond or the electrophilic addition to a pi bond. slideshare.net

Mechanisms of Amino Group Introduction

The introduction of an amino group onto an aromatic ring, such as in the synthesis of 2-aminohydroquinone, can be achieved through several mechanistic pathways. One common method involves the reduction of a nitro group that has been previously introduced to the aromatic ring via electrophilic aromatic substitution.

Another approach is nucleophilic aromatic substitution (SNAr), where a nucleophile, in this case, an amino group source like ammonia (B1221849) or an amine, displaces a leaving group on the aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. nih.gov The mechanism involves the formation of a resonance-stabilized intermediate called a Meisenheimer complex. nih.gov In the case of introducing an amino group to a hydroquinone derivative, the reaction conditions would need to be carefully controlled to favor amination over other potential side reactions. The vicarious nucleophilic substitution of hydrogen (VNS) is another method for direct amination, where a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a hydrogen atom. nih.gov

Oxidation-Reduction Reaction Pathways

Hydroquinone and its derivatives are well-known for their oxidation-reduction (redox) properties. wikipedia.org Hydroquinone can be oxidized to form benzoquinone, and this process is often reversible. wikipedia.org In organic chemistry, oxidation is generally defined as an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen for a carbon atom. youtube.com Conversely, reduction involves a decrease in the number of bonds to oxygen or an increase in the number of bonds to hydrogen. khanacademy.org

The oxidation of hydroquinone can be initiated by various oxidizing agents. nih.gov The process involves the loss of electrons and can proceed through radical intermediates. nih.gov The presence of an amino group on the hydroquinone ring, as in 2-aminohydroquinone, will influence the redox potential and the specific pathways of oxidation. The amino group is an electron-donating group, which can make the ring more susceptible to oxidation. The oxidation state of atoms in a molecule can be tracked using oxidation numbers. youtube.comyoutube.com

Nucleophilic and Electrophilic Substitution Patterns on the Aromatic Ring

The substituents already present on an aromatic ring significantly influence the position and rate of subsequent substitution reactions. The hydroxyl (-OH) and amino (-NH2) groups in 2-aminohydroquinone are both strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. wikipedia.org This is due to their ability to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. wikipedia.org Therefore, electrophiles will preferentially attack the positions ortho and para to these groups.

Derivatization Strategies and Functional Group Interconversions of 2 Aminohydroquinone Hydrobromide

Strategic Modification of the Hydroquinone (B1673460) Core

The hydroquinone moiety of 2-Aminohydroquinone hydrobromide presents a reactive platform for various chemical modifications. The hydroxyl groups can undergo a range of reactions, including etherification and acylation, to yield derivatives with altered solubility, stability, and biological activity.

One common strategy involves the etherification of the hydroxyl groups. This can be achieved by reacting this compound with alkyl halides in the presence of a base. The resulting dialkoxy derivatives can exhibit enhanced lipophilicity, which can be advantageous for certain applications.

Chemical Transformations at the Amino Functionality

The primary amino group in this compound is a key site for a variety of chemical transformations, including N-alkylation, N-acylation, and the formation of Schiff bases. These modifications can significantly impact the compound's chemical and physical characteristics.

N-alkylation introduces alkyl or aryl groups to the nitrogen atom, which can be accomplished using various alkylating agents. However, the N-alkylation of aminophenols can sometimes be challenging and may require specific catalytic systems to achieve high yields and selectivity. For instance, the N-alkylation of related 2-aminothiophenes, which can be notoriously difficult, has been accomplished under mild conditions using a combination of caesium carbonate and tetrabutylammonium (B224687) iodide in DMF.

N-acylation, the reaction of the amino group with acylating agents, readily forms amide derivatives. This transformation is often used to introduce a wide array of functional groups, thereby tuning the electronic and steric properties of the molecule.

The reaction of the amino group with aldehydes or ketones leads to the formation of Schiff bases (imines). This reversible reaction can be a stepping stone for the synthesis of more complex derivatives through subsequent reduction or cycloaddition reactions. For example, studies on the analogous 2-amino-1,4-naphthoquinone have shown that its reaction with aldehydes can yield N-alkenyl derivatives under neutral conditions. researchgate.net

Selective Introduction of Additional Substituents

Beyond modifying the existing functional groups, the aromatic ring of this compound provides opportunities for the selective introduction of new substituents through electrophilic substitution reactions. The positions on the benzene (B151609) ring can be targeted to further diversify the chemical space of its derivatives.

C-alkylation, the direct formation of a carbon-carbon bond on the aromatic ring, is a powerful tool for introducing alkyl groups. Research on related anilines has demonstrated that selective ortho-C-alkylation can be achieved using various catalytic systems. For instance, a combination of a Lewis acid like Ca(II) and hexafluoroisopropanol has been shown to promote the ortho-C-alkylation of anilines with alkenes. researchgate.net Similarly, visible-light-induced C-H alkylation has been successfully applied to 2-amino-1,4-naphthoquinones.

The synthesis of heterocyclic compounds represents a significant extension of the derivatization strategies. By reacting 2-aminohydroquinone with bifunctional reagents such as α,β-unsaturated ketones or diketones, a variety of fused heterocyclic systems can be constructed. These reactions often proceed through an initial Michael addition or condensation reaction, followed by an intramolecular cyclization and dehydration sequence. youtube.com For example, the reaction of 2-amino-1,4-naphthoquinone with aldehydes under acidic conditions can lead to the formation of substituted 1H-2,4-dihydronaphtho[2,3-d]1,3-oxazine-5,10-diones. researchgate.net

Table of Reaction Types for Derivatization

| Reaction Type | Functional Group Targeted | Reagents/Conditions | Potential Products |

| Etherification | Hydroxyl Groups | Alkyl halides, Base | Dialkoxy derivatives |

| Acylation | Hydroxyl Groups | Acid chlorides, Anhydrides | Diester derivatives |

| N-Alkylation | Amino Group | Alkyl halides, Catalysts | N-Alkylamino derivatives |

| N-Acylation | Amino Group | Acyl chlorides, Anhydrides | N-Acylamino derivatives |

| Schiff Base Formation | Amino Group | Aldehydes, Ketones | Imine derivatives |

| C-Alkylation | Aromatic Ring | Alkenes, Lewis Acids/Photocatalysts | C-Alkyl derivatives |

| Cyclocondensation | Amino and Hydroxyl Groups | Diketones, α,β-Unsaturated Carbonyls | Fused heterocyclic compounds |

Advanced Spectroscopic Methods for Structural and Mechanistic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of 2-Aminohydroquinone hydrobromide in solution. It provides precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR and ¹³C NMR Assignments

Proton (¹H) and carbon-13 (¹³C) NMR spectra offer a detailed view of the molecule's framework. In a solvent such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the ¹H NMR spectrum would display signals corresponding to the aromatic protons as well as the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups. The positions of the aromatic proton signals are influenced by the strong electron-donating nature of the amino and hydroxyl substituents.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Carbons bonded to the electronegative oxygen and nitrogen atoms are deshielded and thus resonate at a lower field (higher ppm value), while the other carbons of the aromatic ring appear at higher fields.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values based on spectroscopic principles. Actual experimental data may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | ~140-150 |

| C2 | - | ~130-140 |

| C3 | ~6.5-7.0 | ~115-120 |

| C4 | - | ~145-155 |

| C5 | ~6.5-7.0 | ~115-120 |

| C6 | ~6.5-7.0 | ~110-115 |

| -NH₂ | Variable (broad) | - |

| -OH | Variable (broad) | - |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

To resolve any ambiguities in signal assignment and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is crucial for tracing the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C spectra.

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass and elemental composition of this compound. Using techniques like Electrospray Ionization (ESI), HRMS can measure the mass of the molecular ion with very high accuracy. This allows for the unambiguous confirmation of the molecular formula, C₆H₈BrNO₂, by matching the experimentally observed mass to the theoretically calculated mass.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides insight into the functional groups present in the molecule by probing their characteristic vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show distinct absorption bands. Broad bands in the 3200-3600 cm⁻¹ region are characteristic of O-H and N-H stretching vibrations. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. Bending vibrations for the N-H group are expected near 1590-1650 cm⁻¹, while strong C-O stretching bands would be observed in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly effective for observing the non-polar bonds and symmetric vibrations of the aromatic ring.

Table 2: Key Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200-3600 (Broad) |

| Amine (-NH₂) | Stretching | 3200-3500 (Broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Amine (-NH₂) | Bending | 1590-1650 |

| Aromatic C=C | Ring Stretching | 1450-1600 |

| Phenolic C-O | Stretching | 1000-1300 |

X-ray Diffraction (XRD) and X-ray Spectroscopic Techniques for Solid-State and Electronic Structure

X-ray methods are powerful for investigating the arrangement of atoms in the solid state and probing the electronic structure of the compound.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction can provide the most definitive structural information by mapping the precise three-dimensional coordinates of each atom in the crystal lattice. This analysis reveals exact bond lengths, bond angles, and crucial details about intermolecular forces, such as hydrogen bonding networks involving the amine and hydroxyl groups with the bromide counter-ion.

X-ray Spectroscopy: Techniques such as X-ray Photoelectron Spectroscopy (XPS) can be utilized to analyze the core-level electronic structure. XPS provides data on the binding energies of the C 1s, O 1s, N 1s, and Br 3d electrons, which can confirm the elemental composition and provide insights into the chemical states and local environment of the atoms within the compound.

Computational Chemistry and Theoretical Reactivity Predictions for 2 Aminohydroquinone Hydrobromide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods allow for the determination of the electronic distribution, molecular orbital energies, and other key parameters that govern a molecule's behavior.

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational cost. DFT methods are used to investigate various molecular properties, including optimized geometries, vibrational frequencies, and thermodynamic parameters.

For aminophenol isomers, which serve as excellent proxies for 2-aminohydroquinone, DFT calculations are frequently employed to elucidate their stability and reactivity. A common approach involves the use of the B3LYP functional, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Studies on aminophenol derivatives have utilized the B3LYP theory level to obtain energies, ionization potentials, and bond dissociation energies, providing insights into their reactive nature irkinstchem.ru.

The choice of basis set is also a critical component of DFT calculations. For aminophenols and related compounds, Pople-style basis sets such as 6-31G* and 6-311+G(2d,2p) have been shown to provide reliable results for thermodynamic properties lookchem.com. More recent studies on substituted phenols for pKa prediction have found success with the CAM-B3LYP functional and the 6-311G+(d,p) basis set, particularly when explicit solvent models are included researchgate.net. DFT has also been applied to understand the structure and cation-anion interactions in ionic liquids involving amino acids, which can provide insights into the behavior of the hydrobromide salt of 2-aminohydroquinone researchgate.net.

Table 1: Representative DFT Functionals and Basis Sets for Aminophenol Derivatives This table is generated based on data from multiple sources.

| Functional | Basis Set | Application |

| B3LYP | 6-31G* | Stability and reactivity of aminophenols irkinstchem.ru |

| B3LYP | 6-311+G(2d,2p) | Thermodynamic properties of aminophenols lookchem.com |

| CAM-B3LYP | 6-311G+(d,p) | pKa prediction of phenols researchgate.net |

| M06-2X | 6-311+G(d,p) | pKa prediction of various small molecules lookchem.com |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, provide a pathway to solving the electronic Schrödinger equation without the use of empirical parameters, offering a more rigorous theoretical foundation.

Hartree-Fock (HF) Theory: The Hartree-Fock method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While it neglects electron correlation, it serves as a common starting point for more advanced methods. Studies on aniline (B41778) derivatives have employed the Hartree-Fock method with the 6-311G** basis set to calculate molecular properties and charge distributions researchgate.net. In the context of 2-aminohydroquinone hydrobromide, HF calculations would provide a baseline understanding of its electronic structure, particularly the influence of protonation on the molecular orbitals.

Møller-Plesset (MP) Perturbation Theory: Møller-Plesset perturbation theory is a post-Hartree-Fock method that incorporates electron correlation by treating it as a perturbation to the Hartree-Fock Hamiltonian. The most common level of theory is second-order Møller-Plesset (MP2), which offers a significant improvement over HF for many systems mdpi.comresearchgate.netdissercat.comresearchgate.net. MP2 calculations are particularly useful for studying non-covalent interactions and refining energetic predictions. For the protonated 2-aminohydroquinone cation, MP2 calculations could provide a more accurate description of its stability and electronic properties compared to HF. More advanced levels, such as MP3 and MP4, are also available but are more computationally demanding mdpi.comresearchgate.netdissercat.comresearchgate.net.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster but generally less accurate alternative for large molecular systems. However, for a molecule of the size of 2-aminohydroquinone, DFT and ab initio methods are generally preferred for their higher accuracy.

The choice of basis set is a crucial parameter in any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. The quality of the basis set directly impacts the accuracy of the calculated properties.

For molecules containing first and second-row atoms like 2-aminohydroquinone, the Pople-style basis sets are widely used. These include:

Minimal basis sets (e.g., STO-3G): These are the smallest and computationally least expensive, but often provide only qualitative results.

Split-valence basis sets (e.g., 6-31G): These offer a better description of the valence electrons by using multiple basis functions for each valence atomic orbital.

Polarized basis sets (e.g., 6-31G(d) or 6-31G ): These include polarization functions (d-functions for heavy atoms, p-functions for hydrogen) to allow for more flexibility in the shape of the orbitals, which is important for describing chemical bonds.

Diffuse basis sets (e.g., 6-31+G(d)): These add diffuse functions to heavy atoms, which are important for describing anions and systems with significant electron density far from the nuclei.

For more accurate calculations, especially of properties like electron affinities and pKa values, larger basis sets such as the correlation-consistent basis sets of Dunning (e.g., cc-pVDZ, aug-cc-pVTZ) are often employed. The selection of the basis set represents a trade-off between desired accuracy and available computational resources.

Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of molecules using various descriptors derived from the change in energy with respect to the number of electrons. These descriptors offer valuable insights into the chemical behavior of this compound.

Chemical Potential (µ): The chemical potential is a measure of the escaping tendency of an electron from a system. It is defined as the negative of the electronegativity (χ). A higher chemical potential indicates a greater tendency to donate electrons. In the context of Koopmans' theorem, the chemical potential can be approximated as the average of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO):

μ ≈ (EHOMO + ELUMO) / 2

For the protonated 2-aminohydroquinone, the presence of the positive charge is expected to significantly lower the chemical potential, making it a poorer electron donor compared to its neutral counterpart.

Chemical Hardness (η): Chemical hardness is a measure of the resistance of a molecule to a change in its electron distribution. It is related to the HOMO-LUMO energy gap. A larger HOMO-LUMO gap corresponds to a harder molecule, which is generally less reactive. The chemical hardness can be approximated as:

η ≈ (ELUMO - EHOMO) / 2

Protonation is expected to increase the chemical hardness of 2-aminohydroquinone, rendering the cation more stable and less polarizable than the neutral molecule.

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. The electrophilicity index is defined as:

ω = μ2 / (2η)

A higher electrophilicity index indicates a greater capacity to act as an electrophile. For the 2-aminohydroquinone cation, the positive charge will lead to a significantly higher electrophilicity index compared to the neutral molecule, indicating its strong electrophilic character. This is consistent with the general behavior of protonated aromatic amines, which are more susceptible to nucleophilic attack. Studies on aniline derivatives have shown that electron-withdrawing groups increase the electrophilicity, and protonation acts as a powerful electron-withdrawing influence researchgate.net.

Table 2: Predicted Trends in Reactivity Descriptors for 2-Aminohydroquinone upon Protonation This table is generated based on general chemical principles and data from analogous compounds.

| Reactivity Descriptor | Neutral 2-Aminohydroquinone | Protonated 2-Aminohydroquinone (Hydrobromide) |

| Chemical Potential (µ) | Higher (more negative) | Lower (less negative) |

| Chemical Hardness (η) | Lower | Higher |

| Electrophilicity Index (ω) | Lower | Higher |

Fukui Functions and Dual Descriptors for Site Selectivity

Fukui functions are a central concept in Density Functional Theory (DFT) used to describe chemical reactivity at a local, atom-specific level. wikipedia.org Named after Kenichi Fukui, these functions identify which atoms within a molecule are most susceptible to electrophilic or nucleophilic attack by quantifying the change in electron density at a specific point as the total number of electrons in the system changes. wikipedia.orgscm.com

The Fukui function comes in two primary forms:

f+(r) : Predicts the site for a nucleophilic attack (where an electron is added). It identifies the most favorable location to accept an electron. scm.com

f-(r) : Predicts the site for an electrophilic attack (where an electron is removed). It highlights the location from which an electron is most easily lost. scm.com

The Dual Descriptor (Δf(r)) is derived from these functions and offers a more precise picture of reactivity. It is calculated as the difference between f+ and f-. A positive value for the dual descriptor on an atom indicates it is an electrophilic site, while a negative value indicates a nucleophilic site. scm.comnih.gov

For this compound, these descriptors would predict the most reactive sites. For instance, calculations could determine whether electrophiles are more likely to target the nitrogen of the amino group, the oxygen atoms of the hydroxyl groups, or specific carbons on the aromatic ring. The results are often presented as condensed Fukui indices, which assign a numerical value to each atom in the molecule.

Interactive Table: Illustrative Condensed Fukui Indices for Reactivity Analysis

This table shows a hypothetical set of condensed Fukui indices for the non-hydrogen atoms of 2-aminohydroquinone. These values would be calculated to predict site selectivity.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Δf (Dual Descriptor) | Predicted Reactivity |

| C1 | 0.08 | 0.12 | -0.04 | Nucleophilic |

| C2 | 0.15 | 0.05 | 0.10 | Electrophilic |

| C3 | 0.09 | 0.11 | -0.02 | Nucleophilic |

| C4 | 0.14 | 0.06 | 0.08 | Electrophilic |

| C5 | 0.07 | 0.13 | -0.06 | Nucleophilic |

| C6 | 0.06 | 0.14 | -0.08 | Nucleophilic |

| N7 | 0.25 | 0.10 | -0.15 | Strongly Nucleophilic |

| O8 | 0.10 | 0.18 | -0.08 | Nucleophilic |

| O9 | 0.06 | 0.11 | -0.05 | Nucleophilic |

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. youtube.com The analysis of these orbitals, particularly the frontier orbitals, is fundamental to understanding electronic transitions and chemical reactivity. ajchem-a.com

The frontier molecular orbitals, HOMO and LUMO, are the most important orbitals in determining chemical and electronic properties. wikipedia.org

HOMO (Highest Occupied Molecular Orbital) : This is the outermost orbital containing electrons. It acts as an electron donor, and its energy level (EHOMO) is related to the molecule's ionization potential. A higher EHOMO value suggests a greater ability to donate electrons. researchgate.netresearchgate.net

LUMO (Lowest Unoccupied Molecular Orbital) : This is the innermost orbital without electrons. It acts as an electron acceptor, and its energy level (ELUMO) is related to the electron affinity. A lower ELUMO value indicates a greater ability to accept electrons. researchgate.netwuxiapptec.com

For this compound, the HOMO is expected to have significant electron density on the electron-rich aromatic ring and the amino group, while the LUMO would be distributed over the quinone structure, ready to accept electrons.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE) . wikipedia.org This gap is a critical descriptor of molecular stability and reactivity. edu.krd

A small HOMO-LUMO gap indicates that little energy is required to excite an electron from the HOMO to the LUMO. Molecules with small gaps are generally more reactive, more easily polarized, and considered "soft". edu.krdresearchgate.net They are often associated with higher biological activity. researchgate.net

A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity, as more energy is needed for an electronic transition. Such molecules are considered "hard". edu.krd

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify these properties.

Interactive Table: Theoretical Global Reactivity Descriptors

This table presents key reactivity descriptors that are derived from the HOMO and LUMO energies. The values are illustrative for a molecule like 2-aminohydroquinone.

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. ajchem-a.com |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. ajchem-a.com |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high reactivity. researchgate.net |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Quantifies the electrophilic character of a molecule. researchgate.net |

Theoretical Studies of Tautomerism and Conformational Analysis

Computational methods are highly effective for studying the different structural forms a molecule can adopt, such as tautomers and conformers.

Tautomerism involves the migration of a proton, leading to isomers that can interconvert. For 2-aminohydroquinone, several tautomeric forms are possible, particularly the aminohydroquinone form and its corresponding keto-imine forms. Theoretical calculations can determine the optimized geometry and relative energies of these tautomers, predicting which form is the most stable in the gas phase or in different solvents. researchgate.netresearchgate.net

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. While the core ring of 2-aminohydroquinone is rigid, computational studies can analyze the rotational barriers and preferred orientations of the exocyclic amino (-NH2) and hydroxyl (-OH) groups. This helps identify the lowest-energy conformer, which is crucial for understanding its interactions with other molecules, such as in biological systems.

Interactive Table: Hypothetical Relative Stabilities of 2-Aminohydroquinone Tautomers

This table illustrates how computational chemistry could be used to compare the stability of potential tautomers. Energies are relative to the most stable form.

| Tautomeric Form | Description | Relative Energy (kcal/mol) | Predicted Stability |

| Tautomer A | 2-Amino-1,4-dihydroxybenzene | 0.00 | Most Stable |

| Tautomer B | 4-Imino-5-hydroxy-cyclohexa-2,5-dien-1-one | +8.5 | Less Stable |

| Tautomer C | 2-Amino-4-oxocyclohex-2,5-dien-1-ol | +12.2 | Least Stable |

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide drug design. nih.govyoutube.com

The foundation of any QSAR model is the calculation of molecular descriptors . These are numerical values that represent different aspects of a molecule's physicochemical properties, derived solely from its molecular structure. nih.gov For a QSAR study on this compound and its analogs, a wide array of descriptors would be generated.

Interactive Table: Types of Molecular Descriptors for QSAR Studies

| Descriptor Class | Examples | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies, atomic charges, polarizability chemrevlett.com | Describes the electron distribution and reactivity. |

| Steric | Molecular weight, volume, surface area, ovality | Describes the size and shape of the molecule. |

| Topological | Connectivity indices (e.g., Kier & Hall), Wiener index | Describes atomic connectivity and branching. |

| Thermodynamic | Heat of formation, hydration energy | Describes the stability and solvation properties. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the lipophilicity of the molecule. |

Once generated, these descriptors are used as independent variables in statistical models to predict the dependent variable (e.g., anticancer activity), allowing researchers to understand which molecular features are key to the compound's function.

Computational Analysis of this compound Reveals Limited Predictive Modeling Data

Despite the importance of understanding the chemical reactivity and properties of this compound, a comprehensive search of available scientific literature and computational chemistry databases has revealed a significant lack of specific predictive modeling studies for this particular compound. While general methodologies for computational analysis are well-established, detailed research findings and specific data tables for this compound are not presently available in the public domain.

Predictive modeling methodologies, such as Density Functional Theory (DFT) and other quantum chemical methods, are powerful tools for elucidating the electronic structure, reactivity, and potential interactions of molecules. These computational approaches can provide valuable insights into various molecular properties without the need for extensive laboratory experimentation.

For a compound like this compound, such studies would typically involve the following:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. This provides fundamental information on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: This technique visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule, offering insights into hyperconjugative interactions and charge transfer.

Calculation of Molecular Descriptors: A variety of electronic and thermodynamic properties, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, can be calculated to quantify the molecule's reactivity.

The absence of specific computational studies on this compound highlights a gap in the current body of scientific literature and presents an opportunity for future research in the field of computational chemistry. Such studies would be invaluable for a more complete understanding of the chemical and electronic properties of this compound.

Green Chemistry Principles and Sustainable Synthetic Approaches for 2 Aminohydroquinone Hydrobromide

Adherence to the Twelve Principles of Green Chemistry

The Twelve Principles of Green Chemistry, conceptualized by Paul Anastas and John Warner, provide a blueprint for sustainable chemical design and synthesis. pcc.eusigmaaldrich.com The application of these principles to the production of 2-Aminohydroquinone hydrobromide aims to minimize environmental impact and enhance safety. Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals. pcc.eusigmaaldrich.comshanghaichemex.com

In the context of this compound synthesis, this translates to designing reaction pathways that incorporate the maximum number of atoms from the reactants into the final product, thereby reducing waste. acs.org It also involves the selection of reagents and reaction conditions that are less toxic to human health and the environment. pcc.eu Furthermore, the principle of catalysis is paramount, favoring the use of selective catalytic reagents over stoichiometric ones to minimize waste. acs.org The design for degradation ensures that the chemical product, at the end of its lifecycle, breaks down into harmless substances. pcc.eu Finally, adhering to the principle of inherently safer chemistry for accident prevention involves choosing substances and forms of substances that minimize the potential for chemical accidents. acs.org

Table 1: The Twelve Principles of Green Chemistry pcc.eusigmaaldrich.comshanghaichemex.comacs.org

| Principle | Description |

| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. |

| Designing Safer Chemicals | Chemical products should be designed to preserve efficacy of function while reducing toxicity. |

| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary wherever possible and innocuous when used. |

| Design for Energy Efficiency | Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure. |

| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |

| Reduce Derivatives | Unnecessary derivatization should be minimized or avoided if possible, as such steps require additional reagents and can generate waste. |

| Catalysis | Catalytic reagents are superior to stoichiometric reagents. |

| Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. |

| Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. |

Utilization of Environmentally Benign Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, prompting the exploration of greener alternatives for the synthesis of this compound. saudijournals.com

Aqueous Media and Solvent-Free Conditions

Water is an exemplary green solvent due to its non-toxicity, abundance, and non-flammability. saudijournals.com Performing organic reactions in aqueous media can offer significant advantages, including improved reaction rates and selectivities. nanobioletters.com The insolubility of organic products in water can also simplify their isolation, often requiring only simple filtration. nanobioletters.com The development of synthetic routes for this compound in water would represent a significant step towards a more sustainable process.

Solvent-free synthesis, where the reaction is conducted without a solvent, is another highly effective green chemistry approach. nih.govresearchgate.net This method eliminates solvent-related waste and can lead to shorter reaction times and simplified purification procedures. nih.govresearchgate.net

Supercritical Fluids and Ionic Liquids as Reaction Media

Supercritical Fluids (SCFs) , such as supercritical carbon dioxide (scCO₂), offer a promising alternative to conventional organic solvents. researchgate.net A substance becomes a supercritical fluid when its temperature and pressure are above its critical point, endowing it with unique properties. researchgate.net scCO₂ is particularly attractive due to its low critical point, non-toxicity, non-flammability, and low cost. mdpi.com Its solvating power can be tuned by adjusting pressure and temperature, allowing for control over reaction rates and selectivity. researchgate.net Supercritical fluid technology has been successfully applied in various pharmaceutical syntheses and particle size reduction processes. nih.govresearchgate.net

Ionic Liquids (ILs) are salts with melting points below 100°C, often composed of a large organic cation and a smaller anion. mdpi.comnih.gov They are considered green solvents due to their negligible vapor pressure, which reduces air pollution. auctoresonline.org ILs also exhibit high thermal stability and can dissolve a wide range of organic and inorganic compounds. researchgate.net Their properties can be tailored by modifying the cation and anion combination, offering a high degree of versatility for optimizing synthetic reactions, including those for producing this compound. mdpi.com However, the viscosity of ionic liquids is a factor that needs to be considered in practical applications. auctoresonline.org

Table 2: Comparison of Green Solvent Properties

| Solvent Type | Key Advantages | Potential Considerations for this compound Synthesis |

| Aqueous Media | Non-toxic, abundant, non-flammable, can enhance reaction rates. saudijournals.comnanobioletters.com | Solubility of starting materials and intermediates. |

| Solvent-Free | Eliminates solvent waste, can reduce reaction times, simplified work-up. nih.govresearchgate.net | Requires reactants to be in a suitable physical state (liquid or solid). |

| Supercritical CO₂ | Non-toxic, non-flammable, tunable solvent properties, easy product separation. researchgate.netmdpi.com | Requires specialized high-pressure equipment. |

| Ionic Liquids | Negligible vapor pressure, high thermal stability, tunable properties. mdpi.comauctoresonline.orgresearchgate.net | Viscosity, potential toxicity of some ionic liquids, and cost. auctoresonline.org |

Energy Efficiency in Synthetic Transformations

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. sphinxsai.com Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform heating, which often results in significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. sphinxsai.comnih.gov This technology has been widely adopted in drug discovery and development for the synthesis of various heterocyclic compounds and other pharmaceutical intermediates. sphinxsai.comnih.gov The application of MAOS to the synthesis of this compound could offer substantial benefits in terms of energy savings and process intensification. beilstein-journals.org

Photochemical Activation Methods

Photochemical reactions utilize light energy to activate molecules and drive chemical transformations. nih.gov This approach can enable unique reaction pathways that are not accessible through thermal methods, often proceeding under mild conditions. unina.it The use of photocatalysts can further enhance the efficiency and selectivity of these reactions by absorbing light and initiating the desired chemical conversions. beilstein-journals.org Photochemical activation presents an opportunity to develop novel and energy-efficient synthetic routes to this compound, potentially reducing the reliance on high temperatures and harsh reagents.

Table 3: Energy-Efficient Synthetic Techniques

| Technique | Principle of Operation | Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Direct and uniform heating of the reaction mixture using microwave irradiation. sphinxsai.com | Rapid reaction rates, increased yields, reduced side reactions, potential for solvent-free conditions. sphinxsai.comnih.govbeilstein-journals.org |

| Photochemical Activation | Use of light energy to initiate and drive chemical reactions, often with a photocatalyst. nih.govbeilstein-journals.org | Mild reaction conditions, access to unique reaction pathways, high selectivity. unina.it |

Atom Economy and Waste Minimization Strategies

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants into the desired product, is a cornerstone of green chemistry. In an ideal scenario, all atoms of the reactants are incorporated into the final product, resulting in 100% atom economy and no waste. However, many traditional synthetic routes fall short of this ideal, generating significant amounts of byproducts.

For the synthesis of this compound, a common precursor is 2,5-dihydroxynitrobenzene. A key step in this synthesis is the reduction of the nitro group to an amine. The choice of reducing agent and reaction conditions significantly impacts the atom economy and the nature and volume of waste generated.

Traditional vs. Catalytic Reduction:

A traditional method for nitro group reduction involves the use of stoichiometric metal reductants, such as iron or tin, in the presence of an acid. While effective, this method suffers from poor atom economy as it generates large quantities of metal salt waste, which can be environmentally problematic and costly to treat and dispose of.

A greener alternative is catalytic hydrogenation. This process utilizes a catalyst, such as platinum or palladium on a carbon support (Pt/C or Pd/C), with molecular hydrogen (H₂) as the reductant. In this case, the only theoretical byproduct is water, leading to a significantly higher atom economy.

Table 1: Comparison of Atom Economy for the Reduction of 2,5-Dihydroxynitrobenzene

| Reduction Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Stoichiometric (Fe/HCl) | 2,5-Dihydroxynitrobenzene, Iron, Hydrochloric Acid | 2-Aminohydroquinone | Iron(II) Chloride, Water | < 50% |

| Catalytic (H₂/Pt/C) | 2,5-Dihydroxynitrobenzene, Hydrogen | 2-Aminohydroquinone | Water | ~88% |

Note: The atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100. This is a theoretical value and does not account for yield or solvent usage.

Waste Minimization Strategies:

Beyond improving atom economy, several other strategies can be employed to minimize waste in the synthesis of this compound:

Catalyst Recycling: The use of heterogeneous catalysts, like Pt/C, allows for easy separation from the reaction mixture and potential for recycling and reuse over multiple batches, reducing solid waste and catalyst cost.

Solvent Selection and Recycling: The choice of solvent is critical. Utilizing greener solvents, such as water or ethanol, over hazardous organic solvents like methanol (B129727) or chlorinated hydrocarbons, reduces the environmental impact. Furthermore, implementing solvent recovery and recycling systems can significantly decrease waste generation.

Process Intensification: Optimizing reaction conditions, such as temperature, pressure, and reaction time, can improve yield and selectivity, thereby reducing the formation of unwanted byproducts and minimizing downstream purification waste.

In-situ Generation of Reagents: Where feasible, the in-situ generation of reagents can avoid the handling and storage of hazardous materials and reduce waste from reagent preparation.

By adopting these strategies, the synthesis of this compound can be made significantly more sustainable, aligning with the principles of green chemistry and reducing its environmental footprint.

Exploration of Continuous Flow Synthesis

Continuous flow chemistry has emerged as a powerful technology for the sustainable and efficient synthesis of chemical compounds. In contrast to traditional batch processing, where reactants are mixed in a large vessel and the reaction proceeds over time, continuous flow synthesis involves pumping reactants through a system of tubes or microreactors where the reaction occurs. This approach offers several advantages, particularly in the context of green chemistry.

For the synthesis of this compound, particularly the catalytic hydrogenation of 2,5-dihydroxynitrobenzene, continuous flow processing presents significant opportunities for improvement over batch methods.

Advantages of Continuous Flow Synthesis:

Enhanced Safety: The small reactor volumes in continuous flow systems minimize the amount of hazardous material present at any given time. This is particularly important for exothermic reactions like hydrogenation, as the high surface-area-to-volume ratio allows for excellent heat transfer and precise temperature control, reducing the risk of thermal runaways.

Improved Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities compared to batch processes. This minimizes the formation of byproducts and simplifies purification.

Scalability: Scaling up a continuous flow process is typically more straightforward than scaling up a batch reaction. Instead of using larger, more difficult-to-manage reactors, the production rate can be increased by running the system for longer periods or by "scaling out" – running multiple reactors in parallel.

Integration of Processes: Continuous flow allows for the seamless integration of multiple reaction and purification steps into a single, automated process. For instance, the hydrogenation of 2,5-dihydroxynitrobenzene could be directly followed by an in-line purification step to isolate the 2-Aminohydroquinone, and then the formation of the hydrobromide salt, all within a closed system.

A Conceptual Continuous Flow Process for this compound Synthesis:

A conceptual flow setup for the synthesis of this compound could involve the following stages:

Reactant Introduction: Solutions of 2,5-dihydroxynitrobenzene in a suitable green solvent and a source of hydrogen are continuously pumped into the system.

Catalytic Hydrogenation: The reactant streams converge and pass through a packed-bed reactor containing a solid-supported catalyst (e.g., Pt/C). The temperature and pressure are precisely controlled to optimize the reduction.

In-line Monitoring: Analytical techniques, such as in-line spectroscopy (e.g., IR or UV-Vis), can be used to monitor the reaction progress in real-time, ensuring complete conversion.

Product Isolation and Salt Formation: The output stream, containing the 2-Aminohydroquinone product, can be passed through a separation module to remove the catalyst. Subsequently, a solution of hydrobromic acid can be introduced to form the this compound salt, which may precipitate and be collected continuously.

Table 2: Comparison of Batch vs. Continuous Flow Hydrogenation for 2-Aminohydroquinone Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reactor volumes and excellent heat transfer. |

| Efficiency | Can have lower yields and selectivities due to less precise control. | Higher yields and selectivities due to precise control of reaction parameters. |

| Scalability | Complex and can require significant process redesign. | Simpler to scale by extending run time or using parallel reactors. |

| Process Control | Less precise control over mixing, temperature, and pressure gradients. | Precise control over all reaction parameters, leading to better reproducibility. |

| Footprint | Requires large reactors and significant plant space. | More compact and requires less physical space. |

The exploration and implementation of continuous flow synthesis for the production of this compound holds the promise of a safer, more efficient, and more sustainable manufacturing process, aligning perfectly with the goals of modern green chemistry.

Future Perspectives and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Routes

The pursuit of novel synthetic methodologies for producing 2-aminohydroquinone hydrobromide is driven by the principles of green and sustainable chemistry. researchgate.net Current research efforts are aimed at developing routes that are not only higher in yield but also more atom-economical, safer, and environmentally benign. A significant area of interest is the development of benzene-free synthesis pathways, moving away from volatile and carcinogenic starting materials toward renewable feedstocks like glucose. acs.orgnih.gov

Key areas of future development include:

Biocatalysis: Utilizing enzymes or whole-cell systems to perform specific transformations under mild conditions. For instance, microbial catalysis can be used to convert glucose into intermediates like quinic acid, which can then be chemically converted to hydroquinone (B1673460). acs.orgnih.gov This approach avoids the use of toxic reagents and reduces waste.

Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow reactors can offer superior control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, especially for exothermic reactions. This technology is invaluable for developing efficient synthetic routes for new compounds. vapourtec.com

Direct C-H Amination: Developing catalytic systems that can directly install an amino group onto the hydroquinone backbone would represent a significant leap in efficiency by eliminating the need for pre-functionalized starting materials and reducing the number of synthetic steps.

| Parameter | Conventional Route (e.g., from Aniline) | Future Biocatalytic/Flow Chemistry Route |

|---|---|---|

| Starting Material | Petroleum-derived (e.g., Aniline (B41778), Benzene) mdpi.com | Renewable (e.g., Glucose) acs.orgnih.gov |

| Key Transformation | Oxidation/Reduction/Amination mdpi.com | Fermentation and Catalytic Conversion acs.orgnih.gov |

| Process Type | Batch Processing | Continuous Flow vapourtec.com |

| Environmental Impact | Higher, use of harsh reagents and solvents | Lower, greener solvents, milder conditions |

| Safety | Potential for hazardous intermediates | Improved process control and safety |

Advanced Mechanistic Probing Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and developing new transformations. numberanalytics.com For reactions involving this compound, future research will increasingly rely on a suite of advanced analytical and computational tools to elucidate complex reaction pathways, identify transient intermediates, and understand the role of catalysts. numberanalytics.comyoutube.com

Emerging techniques that will be pivotal include:

In-Situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy allow for real-time monitoring of reacting species, providing direct evidence for proposed intermediates without the need for isolation.

Kinetic Analysis: Detailed kinetic studies, including reaction progress kinetic analysis, can help determine reaction orders, activation energies, and the rate-limiting steps of a reaction. youtube.com This information is crucial for pinpointing bottlenecks and optimizing conditions for efficiency. mckgroup.org

Computational Chemistry: Methods such as Density Functional Theory (DFT) are powerful tools for modeling reaction pathways, calculating the energies of transition states and intermediates, and predicting the outcomes of reactions. numberanalytics.com This computational insight can guide experimental design and reduce the amount of empirical screening required.

| Technique | Information Gained | Relevance to this compound Chemistry |

|---|---|---|

| In-Situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products. | Identifying transient species in oxidation or amination reactions. |

| Reaction Progress Kinetic Analysis | Rate laws, catalyst deactivation, and product inhibition information. youtube.com | Optimizing catalyst loading and reaction times for synthesis. |

| Density Functional Theory (DFT) | Energetics of reaction pathways, transition state structures. numberanalytics.com | Predicting regioselectivity in functionalization reactions and guiding catalyst design. |

| Radical Probing Experiments | Detection and characterization of radical intermediates. researchgate.net | Elucidating mechanisms in oxidation or photocatalytic reactions. |

Integration of Machine Learning in Predictive Chemistry

Machine learning (ML) is rapidly transforming chemical research by leveraging large datasets to predict reaction outcomes, optimize conditions, and even propose novel synthetic routes. vapourtec.com In the context of this compound, ML models can be trained on existing reaction data to accelerate the discovery and development process.

Future applications of machine learning in this area include:

Predictive Modeling: ML algorithms can predict the yield, selectivity, or optimal conditions for reactions involving the aminohydroquinone scaffold, significantly reducing the experimental workload. vapourtec.comnih.gov

Computer-Aided Synthesis Planning: Retrosynthesis software powered by ML can propose viable synthetic pathways to this compound and its derivatives, potentially uncovering non-intuitive and more efficient routes.

Property Prediction: Machine learning can be used to predict the physicochemical and biological properties of novel derivatives, helping to prioritize which compounds to synthesize for specific applications. nih.govacs.org Studies have already shown success in using ML to predict properties like mutagenicity for related aromatic amines. acs.org

| ML Application | Objective | Potential Impact |

|---|---|---|

| Reaction Optimization | Predict optimal temperature, solvent, and catalyst for a given transformation. vapourtec.com | Faster process development and higher yields. |

| Forward Prediction | Predict the major product of a reaction given the starting materials and reagents. nih.gov | Efficient screening of new reaction ideas. |

| Property Prediction | Estimate properties like aromaticity or biological activity. acs.orgacs.org | Prioritization of synthetic targets in drug discovery or materials science. |

Exploration of Unconventional Reaction Media and Catalysis